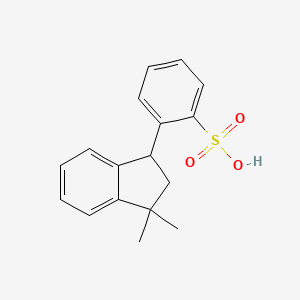
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid is an organic compound that features a unique structure combining an indane moiety with a benzene sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid typically involves multiple steps. One common route starts with the preparation of 3,3-Dimethyl-2,3-dihydro-1H-inden-1-one. This intermediate can be synthesized through a multi-step reaction involving:
- Reduction of 3,3-Dimethyl-1-indanone using lithium aluminum hydride (LiAlH) in diethyl ether under heating conditions .
- Subsequent treatment with p-toluenesulfonic acid at 80-100°C .
- Further reactions to introduce the sulfonic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sulfuric acid (H2SO4) and nitric acid (HNO3) are used for sulfonation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can participate in various chemical reactions, including electrophilic aromatic substitution, which can modify the compound’s activity and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of the target compound.
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Another related compound with similar structural features.
1H-Indene, 2,3-dihydro-1,3-dimethyl-: Shares the indane moiety but differs in functional groups.
Uniqueness
2-(3,3-Dimethyl-2,3-dihydro-1H-inden-1-yl)benzene-1-sulfonic acid is unique due to the presence of both the indane and benzene sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
114017-56-0 |
|---|---|
Formule moléculaire |
C17H18O3S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-(3,3-dimethyl-1,2-dihydroinden-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C17H18O3S/c1-17(2)11-14(12-7-3-5-9-15(12)17)13-8-4-6-10-16(13)21(18,19)20/h3-10,14H,11H2,1-2H3,(H,18,19,20) |
Clé InChI |
GLKVUDOWSSWOCA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2=CC=CC=C21)C3=CC=CC=C3S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![[Naphthalene-1,8-diylbis(methylene)]bis(trimethylgermane)](/img/structure/B14313401.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
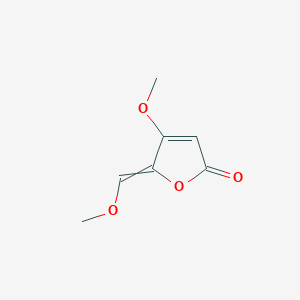
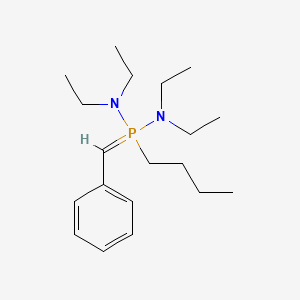
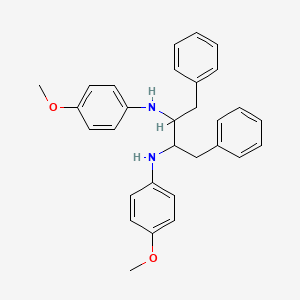
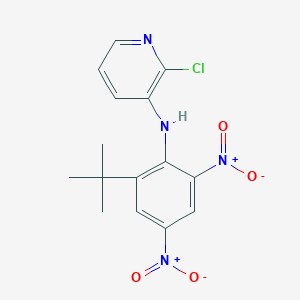
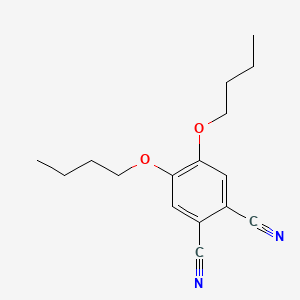
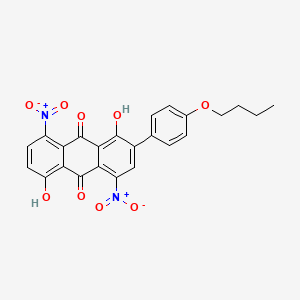
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
silane](/img/structure/B14313442.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
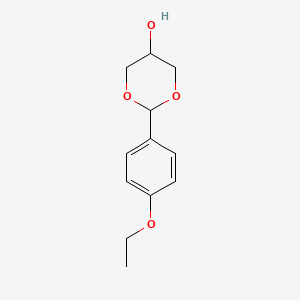
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
